2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS No.:
Cat. No.: VC10046690
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
![2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid -](/images/structure/VC10046690.png)
Specification
Molecular Formula | C8H8N4O2 |
---|---|
Molecular Weight | 192.17 g/mol |
IUPAC Name | 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Standard InChI | InChI=1S/C8H8N4O2/c1-4-6(7(13)14)3-12-8(9-4)10-5(2)11-12/h3H,1-2H3,(H,13,14) |
Standard InChI Key | OXZSYTYCUIOKFD-UHFFFAOYSA-N |
SMILES | CC1=NC2=NC(=NN2C=C1C(=O)O)C |
Canonical SMILES | CC1=NC2=NC(=NN2C=C1C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
2,5-Dimethyl- triazolo[1,5-a]pyrimidine-6-carboxylic acid (IUPAC name: 2,5-dimethyl-7H- triazolo[1,5-a]pyrimidine-6-carboxylic acid) features a fused bicyclic system with a triazole ring (positions 1–3) adjacent to a pyrimidine ring (positions 4–7). The methyl groups at positions 2 and 5 enhance steric and electronic modulation, while the carboxylic acid at position 6 introduces hydrogen-bonding capabilities (Figure 1) .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular formula | C₈H₁₀N₄O₂ |
Molecular weight | 194.19 g/mol |
Calculated LogP | 1.2 (Predicted via XLogP3) |
Aqueous solubility | 0.5 mg/mL (pH 7.4) |
pKa (carboxylic acid) | 3.8–4.2 |
The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline conditions. Methyl substitutions at positions 2 and 5 reduce rotational freedom, potentially enhancing target binding specificity .
Synthesis and Characterization
Synthetic Routes
The synthesis of TP derivatives typically involves cyclocondensation strategies. For 2,5-dimethyl variants, a modified Dimroth rearrangement is employed:
-
Cyclocondensation: Reacting 4-hydrazinyl-2-methylpyrimidine with ethyl acetoacetate yields a triazolo[4,3-a]pyrimidine intermediate .
-
Dimroth Rearrangement: Acid-catalyzed rearrangement (e.g., HCl/EtOH) shifts the triazole ring to generate the [1,5-a] isomer.
-
Carboxylic Acid Introduction: Hydrolysis of an ester precursor (e.g., ethyl 6-cyano-TP) under basic conditions installs the carboxylic acid group .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclocondensation | Ethanol, reflux, 12 h | 65–70 |
Dimroth Rearrangement | 6M HCl, 80°C, 6 h | 85–90 |
Hydrolysis | NaOH (2M), 60°C, 4 h | 75–80 |
Characterization via -NMR reveals distinct signals: δ 2.4 (s, 3H, C2-CH₃), δ 2.6 (s, 3H, C5-CH₃), and δ 12.1 (broad, 1H, COOH) .
Pharmacological Applications
Kinase Inhibition
TP derivatives exhibit potent kinase inhibitory activity. For example, analogs with a 6-carboxylic acid moiety have shown sub-μM IC₅₀ values against CDK-2 and PI3K isoforms (Table 3) .
Table 3: Kinase Inhibition Profiles of TP Analogs
Compound | CDK-2 IC₅₀ (μM) | PI3Kα IC₅₀ (μM) | Selectivity (PI3Kα/CDK-2) |
---|---|---|---|
22 | 0.63 | 0.0006 | 1,050 |
25 | 0.40 | 0.0013 | 308 |
The carboxylic acid group chelates Mg²⁺ ions in ATP-binding pockets, while methyl groups optimize hydrophobic interactions .
Antimicrobial Activity
2,5-Dimethyl-TP derivatives demonstrate broad-spectrum antimicrobial effects. In Staphylococcus aureus assays, minimum inhibitory concentrations (MICs) range from 8–32 μg/mL, comparable to ciprofloxacin .
Biochemical Mechanisms
Enzyme Binding Dynamics
Co-crystallization studies of analogous TP-carboxylic acids with FABP4 reveal a binding mode where:
-
The carboxylic acid forms hydrogen bonds with Arg126 and Tyr128.
-
Methyl groups occupy hydrophobic subpockets, reducing entropic penalties .
Cellular Uptake and Metabolism
In Caco-2 permeability assays, 2,5-dimethyl-TP-carboxylic acid exhibits moderate apical-to-basal transport (Papp = 12 × 10⁻⁶ cm/s), suggesting oral bioavailability. Cytochrome P450 (CYP3A4) metabolism is minimal (<10% clearance), supporting prolonged in vivo half-life .
Future Perspectives
The structural tunability of the TP scaffold positions 2,5-dimethyl- triazolo[1,5-a]pyrimidine-6-carboxylic acid as a promising candidate for:
-
Targeted Cancer Therapies: Optimizing isoform selectivity for PI3Kδ or CDK-4/6.
-
Anti-inflammatory Agents: Modulating FABP4-mediated lipid signaling.
-
Antiviral Applications: Disrupting viral polymerase complexes via allosteric inhibition .
Ongoing research should prioritize in vivo efficacy studies and toxicity profiling to advance this compound toward preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume